molecular formula C8H13Cl2N3O B1372287 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride CAS No. 1170085-23-0

3-amino-N-(pyridin-2-yl)propanamide dihydrochloride

Cat. No.: B1372287
CAS No.: 1170085-23-0
M. Wt: 238.11 g/mol
InChI Key: JUDNGRBRIVIGQJ-UHFFFAOYSA-N
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Description

3-amino-N-(pyridin-2-yl)propanamide dihydrochloride (CAS: 1461714-62-4) is a chemical compound with the molecular formula C9H15Cl2N3O and a molecular weight of 252.14 g/mol . It is characterized by a propanamide backbone linked to a pyridin-2-ylmethyl group and a primary amino group, presenting as a dihydrochloride salt . This structure, featuring both hydrogen bond donor and acceptor sites, makes it a valuable intermediate in organic synthesis and pharmaceutical research for constructing more complex molecules. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling protocols. The available GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors and using only outdoors or in a well-ventilated place .

Properties

IUPAC Name

3-amino-N-pyridin-2-ylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2ClH/c9-5-4-8(12)11-7-3-1-2-6-10-7;;/h1-3,6H,4-5,9H2,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDNGRBRIVIGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170085-23-0
Record name 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride
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Preparation Methods

Cu-Catalyzed Dehydrogenative Amide Formation

One of the primary synthetic routes reported involves a copper-catalyzed dehydrogenative reaction. This method utilizes copper catalysts in the presence of iodine and tert-butyl hydroperoxide (TBHP) as oxidants, typically in a toluene solvent system. The reaction facilitates the formation of the amide bond between a suitable amino precursor and a pyridin-2-yl-containing substrate.

This approach allows for selective and efficient amide bond formation under relatively mild conditions, yielding the desired 3-amino-N-(pyridin-2-yl)propanamide intermediate, which is subsequently converted into its dihydrochloride salt by treatment with hydrochloric acid sources.

Salt Formation (Dihydrochloride)

The dihydrochloride salt is typically prepared by treating the free amide compound with a suitable hydrochloric acid source. Various HCl sources can be employed, including:

  • Aqueous hydrochloric acid
  • Alcoholic HCl solutions (e.g., methanol-HCl, ethanol-HCl, isopropanol-HCl)
  • Dry HCl gas or acetyl chloride in alcoholic solvents

The salt formation is usually conducted at low temperatures (10–15°C) to control crystallization and purity. The mixture is stirred for several hours to ensure complete salt formation, followed by filtration, washing, and drying to isolate the crystalline dihydrochloride salt.

Purification and Crystallization

Post-synthesis, the crude dihydrochloride salt is purified by recrystallization from solvents such as:

  • Isopropyl alcohol
  • Acetonitrile
  • n-Propanol

The recrystallization conditions involve heating to reflux followed by controlled cooling to room temperature and then to low temperatures (0–5°C) to promote crystallization. This step is critical for obtaining high-purity crystalline material suitable for research applications.

Detailed Reaction Scheme (Conceptual)

Step Description Conditions/Notes
1 Cu-catalyzed amide bond formation Cu catalyst, iodine, TBHP, toluene, mild heating
2 Isolation of free 3-amino-N-(pyridin-2-yl)propanamide Workup to remove catalyst and byproducts
3 Treatment with HCl source to form dihydrochloride salt Low temperature (10–15°C), alcoholic or aqueous HCl
4 Filtration and washing of precipitate Use of isopropanol or mixed solvents
5 Recrystallization for purity Reflux in alcohol, slow cooling to 0–5°C

Research Findings and Optimization

  • The copper-catalyzed method provides a controlled environment for amide bond formation, minimizing side reactions and improving yield compared to classical coupling methods.
  • The choice of oxidants (iodine and TBHP) is crucial for maintaining catalytic activity and reaction selectivity.
  • Salt formation with alcoholic HCl solutions provides better control over crystallization and purity than direct aqueous acid treatment.
  • Recrystallization solvents and temperature profiles significantly affect the crystalline form and purity, impacting downstream applications.
  • The overall synthetic route is scalable and adaptable for research-grade production.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Copper Catalyst 5–10 mol% CuI or CuBr commonly used
Oxidants Iodine (stoichiometric), TBHP (excess) Oxidative conditions for amide formation
Solvent Toluene Non-polar solvent for reaction
Reaction Temperature 25–80°C Optimized to balance rate and selectivity
HCl Source for Salt Methanol-HCl, Isopropanol-HCl For salt formation and crystallization
Salt Formation Temp 10–15°C Controls crystallization quality
Recrystallization Solvent Isopropanol, Acetonitrile, n-Propanol Purity and crystal form optimization

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(pyridin-2-yl)propanamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-(pyridin-2-yl)propanamide dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a potential drug candidate for various therapeutic applications.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition or activation of specific cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride with structurally or functionally related pyridine/heterocyclic derivatives:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (Target Compound) Pyridin-2-yl group, dihydrochloride salt C₈H₁₃Cl₂N₃O 238.11 High solubility; intermediate for polyamide/polyimide synthesis .
3-Amino-N-(6-methylpyridin-2-yl)propanamide dihydrochloride Methyl substitution at pyridine 6-position C₉H₁₅Cl₂N₃O 252.14 Enhanced lipophilicity; potential for improved membrane permeability in drug design .
3-Amino-N-(pyridin-3-yl)propanamide dihydrochloride Pyridin-3-yl substitution C₈H₁₃Cl₂N₃O 238.11 Altered electronic effects due to nitrogen position; may affect binding affinity .
2-Hydroxy-N-(pyridin-2-yl)propanamide Hydroxy group replaces terminal amine; no hydrochloride salt C₈H₁₀N₂O₂ 166.18 Reduced solubility; used in metal coordination studies .
Carcinine dihydrochloride (β-Alanylhistamine dihydrochloride) Imidazole ring replaces pyridine; histamine-like structure C₈H₁₄N₄O·2HCl 255.14 Antioxidant properties; used in skincare and neuroprotection research .
N-(2-(1H-Imidazol-5-yl)ethyl)-3-aminopropanamide dihydrochloride Ethylimidazole side chain C₈H₁₄N₄O·2HCl 255.14 Bioactive analog of carnosine; studied for chelating and anti-glycation effects .

Key Insights from Structural and Functional Comparisons:

Substitution Position on Pyridine :

  • Pyridin-2-yl derivatives (e.g., target compound) exhibit distinct electronic profiles compared to pyridin-3-yl analogs due to nitrogen lone-pair orientation, impacting hydrogen bonding and receptor interactions .
  • Methylation at the pyridine 6-position (e.g., 6-methylpyridin-2-yl analog) increases steric bulk and lipophilicity, which may enhance blood-brain barrier penetration .

Salt Form and Solubility: Dihydrochloride salts (e.g., target compound) show superior aqueous solubility compared to free bases or mono-salts, critical for in vitro assays . Neutral analogs like 2-hydroxy-N-(pyridin-2-yl)propanamide lack ionic character, limiting their utility in hydrophilic environments .

Heterocycle Replacement :

  • Imidazole-containing derivatives (e.g., Carcinine) exhibit divergent bioactivity due to altered hydrogen-bonding capacity and metal-chelating properties .

Applications in Drug Discovery :

  • The target compound’s balance of solubility and structural simplicity makes it a versatile scaffold for kinase inhibitors or protease modulators .
  • Methyl-substituted analogs are prioritized in CNS drug development for improved pharmacokinetics .

Biological Activity

3-amino-N-(pyridin-2-yl)propanamide dihydrochloride, a compound with notable pharmacological properties, has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and effects on various biological systems.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of an amino group and a pyridine ring, which contribute to its biological activity. The dihydrochloride form enhances its solubility and stability in aqueous environments.

This compound exhibits its biological effects through several mechanisms:

  • DNA Interaction : The compound is known to intercalate into DNA, inhibiting topoisomerase II activity. This inhibition leads to DNA double-strand breaks, resulting in cell cycle arrest and apoptosis in cancer cells.
  • Signal Transduction Modulation : It influences key signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival .
  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic processes, affecting cellular metabolism and reactive oxygen species levels.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and can cross the blood-brain barrier (BBB). Its metabolism primarily occurs in the liver via cytochrome P450 enzymes, leading to the formation of active metabolites that may further enhance its therapeutic effects.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. For instance:

  • Cell Viability : In vitro studies demonstrated that treatment with this compound significantly reduced cell viability in various cancer cell lines at concentrations above 10 µM .
  • Apoptosis Induction : The compound activates caspase pathways, leading to increased expression of pro-apoptotic genes and subsequent apoptosis in cancer cells .

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties:

  • Antibacterial Effects : In vitro tests showed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 4.69 to 156.47 µM .
  • Antifungal Properties : The compound demonstrated antifungal activity against strains such as Candida albicans, with MIC values indicating moderate effectiveness .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Cancer Treatment : A study involving xenograft models showed that administration of the compound led to significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent .
  • Neuroprotective Effects : In models of neurodegenerative diseases, the compound exhibited protective effects against neuronal death, suggesting its utility in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride with high purity?

  • Methodology : A two-step synthesis is commonly employed:

Acylation : React 3-aminopropanoic acid derivatives with 2-aminopyridine under coupling agents like HATU or EDC/HOBt in anhydrous DMF .

Salt Formation : Treat the free base with HCl in ethanol to form the dihydrochloride salt.

  • Purification : Use recrystallization (ethanol/water) followed by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to achieve >98% purity. Monitor by 1H^1H-NMR (D2 _2O) for characteristic pyridinyl proton signals at δ 8.2–8.5 ppm and amine protons at δ 3.1–3.3 ppm .

Q. How can the structural integrity of this compound be validated?

  • Techniques :

  • X-ray crystallography : Use SHELXL for refinement (monoclinic P21 _1/c space group, R-factor < 5%) to confirm bond lengths (e.g., C=O at 1.23 Å) and HCl coordination .
  • Mass spectrometry : ESI-MS in positive mode should show [M+H]+^+ at m/z 212.1 (free base) and [M+2H+Cl]+^+ at m/z 285.0 for the dihydrochloride .
  • FTIR : Confirm N–H stretches (3250–3350 cm1 ^{-1}) and carbonyl absorption (1650–1680 cm1 ^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Skin/eye irritation (H313/H333); avoid inhalation (use fume hood) .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Emergency : For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?

  • Analysis :

  • pH-dependent solubility : Perform turbidimetry across pH 2–10. The dihydrochloride salt is highly soluble in acidic buffers (pH < 3, >50 mg/mL) but precipitates at neutral pH due to deprotonation.
  • Co-solvent systems : Use DMSO:water (1:4 v/v) to stabilize solutions for biological assays. Validate via UV-Vis (λmax_{\text{max}} = 265 nm) .
    • Contradictions : Discrepancies may arise from residual counterions (e.g., chloride vs. acetate); characterize by ion chromatography .

Q. What strategies optimize the compound’s stability in long-term biochemical assays?

  • Degradation pathways : Hydrolysis of the amide bond occurs at pH > 7 (t1/2_{1/2} = 48 hrs at pH 7.4, 37°C).
  • Stabilization :

  • Store lyophilized at -20°C; reconstitute in 0.1 M HCl (pH 2.0) for stock solutions.
  • Add protease inhibitors (e.g., PMSF) in enzymatic studies to prevent cleavage .

Q. How can computational modeling predict interactions between this compound and pyridine-dependent enzymes?

  • In silico workflow :

Docking : Use AutoDock Vina to model binding to human histidine decarboxylase (PDB: 3V0W). The pyridinyl group shows π-stacking with Phe-231 (ΔG = -8.2 kcal/mol).

MD simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds between the propanamide backbone and Arg-149 .

  • Validation : Compare with SPR data (KD _D = 12 ± 3 µM) .

Q. What analytical methods resolve discrepancies in crystallographic vs. spectroscopic data for this compound?

  • Case study : A 2023 study reported a planar amide group via XRD but non-planarity via 13C^{13}\text{C}-NMR (δ 172 ppm, typical of twisted amides).
  • Resolution :

  • Variable-temperature XRD : Confirm dynamic disorder at 100 K vs. 298 K.
  • DFT calculations : B3LYP/6-311+G(d,p) shows a 15° twist angle, reconciling NMR/XRD data .

Methodological Best Practices

  • Structural refinement : Prioritize SHELXL over other software for high-resolution (<1.0 Å) datasets to model HCl lattice occupancy accurately .
  • Biological assays : Pre-equilibrate the compound in assay buffers (e.g., PBS with 0.01% Tween-20) to avoid pH-induced precipitation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(pyridin-2-yl)propanamide dihydrochloride
Reactant of Route 2
3-amino-N-(pyridin-2-yl)propanamide dihydrochloride

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